molecular formula C22H20N2O4 B2694675 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide CAS No. 1005305-71-4

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide

Cat. No. B2694675
CAS RN: 1005305-71-4
M. Wt: 376.412
InChI Key: IKKNHXPWCSCTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide, also known as FTBMT, is a compound that has been of interest to researchers due to its potential applications in the field of medicine.

Scientific Research Applications

  • Catalysis and Synthesis

    • Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, including derivatives similar to the chemical , is highlighted in a study by Rakshit et al. (2011). This process is efficient, mild, and versatile, with the N-O bond acting as an internal oxidant. The selective formation of tetrahydroisoquinolinone products is achieved by changing the substituent of the directing/oxidizing group (Rakshit et al., 2011).
  • Pharmacology and Medicinal Chemistry

    • In another research, Xu et al. (2005) studied the binding of radiolabeled benzamide analogs to sigma-2 receptors in vitro. They found that one of the analogs, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, showed high affinity for sigma-2 receptors, indicating potential use in pharmacology (Xu et al., 2005).
  • Anticonvulsant Activity

    • Chan et al. (1998) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity. This was based on high-throughput screening at a novel binding site, with some compounds showing high affinity and effective anticonvulsant activity in animal models (Chan et al., 1998).
  • Anti-Tuberculosis and Anti-Cancer Research

    • Research by Bai et al. (2011) involved the synthesis of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showing potential for in vitro anti-tuberculosis activity (Bai et al., 2011).
    • Aneja et al. (2006) conducted a study on the rational design of a tubulin-binding semi-synthetic compound, EM015, as a selective and potent anti-breast cancer agent. This research may have implications for the synthesis of similar compounds with anti-cancer properties (Aneja et al., 2006).

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-19-8-3-2-7-17(19)21(25)23-16-10-11-18-15(14-16)6-4-12-24(18)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNHXPWCSCTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide

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